Methyl 2-(tert-butyl)-1H-indole-3-carboxylate
CAS No.: 773875-68-6
Cat. No.: VC20159294
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 773875-68-6 |
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Molecular Formula | C14H17NO2 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | methyl 2-tert-butyl-1H-indole-3-carboxylate |
Standard InChI | InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3 |
Standard InChI Key | VLYJEBKNWXARNL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2-(tert-butyl)-1H-indole-3-carboxylate (C₁₄H₁₇NO₂) belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:
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tert-Butyl group (-C(CH₃)₃) at position 2, imparting steric bulk and lipophilicity.
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Methyl ester (-COOCH₃) at position 3, influencing electronic properties and solubility.
The tert-butyl group’s electron-donating nature and steric effects likely modulate the indole’s reactivity, particularly in electrophilic substitution reactions .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of methyl 2-(tert-butyl)-1H-indole-3-carboxylate can be envisioned through two primary routes:
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Fischer Indole Synthesis: Cyclization of a phenylhydrazine with a tert-butyl-substituted ketone, followed by esterification.
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Direct Functionalization: Introducing the tert-butyl group via Friedel-Crafts alkylation to a pre-formed indole-3-carboxylate intermediate .
Electrochemical Approaches
Recent advances in rhodaelectro-catalysis, as demonstrated in the synthesis of pyrano[3,4-b]indol-1(9H)-ones , suggest potential for leveraging electrochemical methods to achieve dehydrogenative coupling. This could enable efficient C–H activation at the indole’s 2-position for tert-butyl incorporation.
Table 2: Comparative Synthetic Routes
Method | Advantages | Challenges |
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Fischer Indole Synthesis | High regioselectivity | Limited tert-butyl compatibility |
Friedel-Crafts Alkylation | Direct functionalization | Steric hindrance issues |
Electrochemical Catalysis | Atom-economical, mild conditions | Optimizing electrode materials |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The tert-butyl group enhances lipophilicity (LogP ≈ 3.18) , while the methyl ester moderately improves aqueous solubility compared to free carboxylic acids. Predicted solubility in water is approximately 0.0395 mg/mL, classifying it as "soluble" under standard conditions .
Metabolic Stability
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CYP Inhibition: Analogous compounds show inhibition of CYP1A2 and CYP2C19 , suggesting potential drug-drug interactions.
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GI Absorption: High gastrointestinal absorption is anticipated due to favorable LogP and molecular weight (<500 Da) .
Table 3: ADME Predictions
Parameter | Prediction | Basis |
---|---|---|
BBB Permeability | Yes | LogP > 2, MW < 400 |
P-gp Substrate | No | Low polar surface area |
Bioavailability Score | 0.55 |
Applications in Pharmaceutical Research
Antimicrobial Activity
Indole derivatives with tert-butyl groups exhibit notable antibiotic and antiviral properties . The tert-butyl moiety may enhance membrane penetration, potentiating activity against Gram-positive bacteria.
Fluorescent Probes
The conjugated π-system of the indole core, combined with electron-withdrawing ester groups, enables applications in fluorescent staining . Substituents at the 2-position can fine-tune emission wavelengths.
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